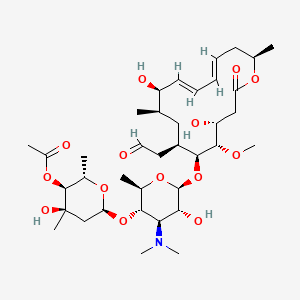
Leucomycin A9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucomycin A9 is a macrolide.
Applications De Recherche Scientifique
Leucomycin A9 exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action primarily involves inhibition of protein synthesis by binding to the 50S ribosomal subunit. Research indicates that leucomycin derivatives, including A9, demonstrate varying degrees of activity against different bacterial strains, including resistant strains.
Antibacterial Efficacy
- Spectrum of Activity : this compound shows effectiveness against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Studies have reported minimum inhibitory concentrations (MICs) that reflect its potency in clinical isolates.
- Resistance Mechanisms : The emergence of resistance to macrolides like this compound is a growing concern. Research has identified specific ribosomal mutations and efflux mechanisms that confer resistance, necessitating ongoing studies to understand and combat these developments .
Structural Characteristics
This compound's structure is characterized by a large lactone ring, which is crucial for its biological activity. The structural nuances influence its interaction with ribosomes and its overall pharmacological profile.
Structure-Activity Relationship (SAR)
- Variations in the substituents on the macrolide ring significantly impact the antibiotic's potency and spectrum of activity. For instance, modifications at specific positions can enhance antibacterial effects or alter resistance profiles .
- Studies have demonstrated that certain analogs exhibit improved cytotoxicity against cancer cell lines, indicating potential applications beyond antibacterial therapy .
Therapeutic Applications
Given its biological properties, this compound has potential applications in various therapeutic areas:
Antibiotic Therapy
- This compound is primarily used in treating serious bacterial infections, particularly where other antibiotics may fail due to resistance.
- It is often considered for use in combination therapies to enhance efficacy and reduce the likelihood of resistance development.
Anticancer Research
- Recent studies have explored the anticancer potential of leucomycin derivatives. Compounds derived from this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7 .
- The modulation of leucomycin's structure has been linked to increased antiproliferative activity, suggesting avenues for developing new anticancer agents .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Propriétés
Numéro CAS |
18361-49-4 |
|---|---|
Formule moléculaire |
C37H61NO14 |
Poids moléculaire |
743.9 g/mol |
Nom IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C37H61NO14/c1-20-17-25(15-16-39)33(34(46-9)27(42)18-28(43)47-21(2)13-11-10-12-14-26(20)41)52-36-31(44)30(38(7)8)32(22(3)49-36)51-29-19-37(6,45)35(23(4)48-29)50-24(5)40/h10-12,14,16,20-23,25-27,29-36,41-42,44-45H,13,15,17-19H2,1-9H3/b11-10+,14-12+/t20-,21-,22-,23+,25+,26+,27-,29+,30-,31-,32-,33+,34+,35+,36+,37-/m1/s1 |
Clé InChI |
LOJFCOBMHWVESZ-MXYURFFASA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
SMILES isomérique |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
SMILES canonique |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















